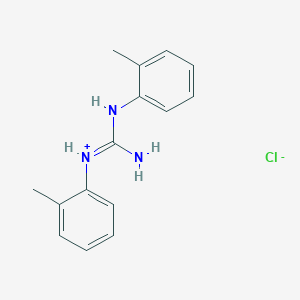

N,N'-Di-o-tolylguanidine monohydrochloride

CAS No.: 41130-39-6

Cat. No.: VC18406928

Molecular Formula: C15H18ClN3

Molecular Weight: 275.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41130-39-6 |

|---|---|

| Molecular Formula | C15H18ClN3 |

| Molecular Weight | 275.77 g/mol |

| IUPAC Name | [amino-(2-methylanilino)methylidene]-(2-methylphenyl)azanium;chloride |

| Standard InChI | InChI=1S/C15H17N3.ClH/c1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2;/h3-10H,1-2H3,(H3,16,17,18);1H |

| Standard InChI Key | NGAVOMFJBBCAMN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1NC(=[NH+]C2=CC=CC=C2C)N.[Cl-] |

Introduction

Chemical Identity and Structural Characteristics

N,N'-Di-o-tolylguanidine monohydrochloride belongs to the guanidine family, a class of strong organic bases. The compound’s molecular formula is C₁₅H₁₇N₃·HCl, yielding a molecular weight of 279.79 g/mol. The ortho-tolyl groups (o-tolyl = 2-methylphenyl) introduce steric hindrance and electron-donating effects, influencing its reactivity. The hydrochloride salt enhances solubility in polar solvents such as water and ethanol, a property critical for its application in solution-phase reactions .

Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Appearance | White to off-white crystalline powder |

| Melting Point | 180–182°C (decomposes) |

| Solubility | Soluble in water, ethanol, acetone |

| Stability | Hygroscopic; store in cool, dry place |

| Hazard Codes | Xi (Irritant) |

The compound’s basicity stems from the guanidine group, which has a pKa of approximately 13.5, enabling it to act as a potent catalyst or base in organic synthesis .

Synthesis and Industrial Production

The synthesis of N,N'-Di-o-tolylguanidine monohydrochloride typically involves the reaction of o-toluidine derivatives with cyanamide under acidic conditions. A representative pathway is:

-

Condensation: o-Toluidine reacts with cyanamide in the presence of hydrochloric acid to form the guanidine core.

-

Salt Formation: The free base is protonated by HCl to yield the monohydrochloride salt.

Reaction Equation:

Industrial production prioritizes cost-effective precursors like o-toluidine, with yields optimized through controlled stoichiometry and temperature (typically 80–100°C). Post-synthesis purification involves recrystallization from ethanol-water mixtures to achieve >99% purity .

Applications in Chemical Industries

Pharmaceutical Intermediates

N,N'-Di-o-tolylguanidine monohydrochloride is employed in synthesizing antiviral and antifungal agents. Its guanidine group facilitates nucleophilic substitution reactions, enabling the construction of heterocyclic scaffolds. For example, it serves as a precursor in triazole and imidazoline derivatives, which are prevalent in drug candidates targeting enzyme inhibition .

Agrochemical Development

In agrochemicals, the compound acts as a catalyst in the production of herbicides and insecticides. Its strong basicity accelerates condensation reactions, such as the formation of urea derivatives from isocyanates and amines. A notable application is in sulfonylurea herbicide synthesis, where it enhances reaction rates by deprotonating intermediates.

Specialty Materials

The compound’s ability to stabilize free radicals makes it valuable in polymer chemistry. It is used as an accelerator in rubber vulcanization, improving cross-linking efficiency in styrene-butadiene rubber (SBR). Additionally, its hydrochloride form serves as a corrosion inhibitor in metal coatings .

Biological Activity and Toxicology

Acute Toxicity

Studies on structurally analogous guanidine derivatives (e.g., N,N'-diphenylguanidine hydrochloride) indicate moderate acute toxicity, with an oral LD₅₀ of 350–500 mg/kg in rodents. Primary symptoms include gastrointestinal distress and central nervous system depression .

Chronic Exposure Risks

Prolonged exposure may cause skin sensitization and respiratory irritation, as evidenced by safety data for related compounds. The Risk Phrase R36/37/38 (irritating to eyes, respiratory system, and skin) is commonly associated with this chemical class .

Environmental Impact

The compound’s high water solubility raises concerns about aquatic toxicity. Biodegradation studies suggest moderate persistence in soil, with a half-life of 15–30 days under aerobic conditions. Regulatory guidelines recommend containment measures to prevent groundwater contamination .

Comparison with Analogous Guanidine Derivatives

| Compound | Key Differences | Applications |

|---|---|---|

| N,N'-Diphenylguanidine HCl | Lacks methyl groups; higher solubility in organics | Rubber vulcanization |

| 1,3-Di-o-tolylguanidine | Free base form; lower water solubility | Catalysis in non-polar media |

| N,N'-Di-p-tolylguanidine sulfate | Sulfate counterion; altered crystal morphology | Pharmaceutical crystallization agents |

N,N'-Di-o-tolylguanidine monohydrochloride’s ortho-methyl substitution confers unique steric effects, making it preferable in reactions requiring hindered environments .

Recent Research and Future Directions

Recent studies explore its role in metal-organic frameworks (MOFs) synthesis, where it acts as a structure-directing agent. For instance, coordination with zinc ions yields porous materials with high CO₂ adsorption capacity, relevant to carbon capture technologies .

In drug delivery, its hydrochloride salt is investigated for pH-responsive nanoparticle systems, leveraging the guanidine group’s protonation-deprotonation behavior to control drug release kinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume